(+)-Isocorypalmine
Description
Structure
2D Structure
Properties
CAS No. |
53447-14-6 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(13aR)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 |
InChI Key |
KDFKJOFJHSVROC-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of (+)-Isocorypalmine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isocorypalmine is a protoberberine-type benzylisoquinoline alkaloid (BIA) found in various plant species, notably within the Papaveraceae family, including Corydalis yanhusuo. This class of alkaloids is renowned for its diverse and potent pharmacological activities, making the elucidation of its biosynthetic pathways a critical area of research for metabolic engineering, synthetic biology, and drug discovery. The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions involving key enzyme families such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs). This guide provides an in-depth overview of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols for key enzymes, and visual diagrams to facilitate a comprehensive understanding of this intricate metabolic network.
The central precursor to a vast array of BIAs is (S)-reticuline, which stands at a crucial metabolic branchpoint. The pathway to this compound diverges from other BIA classes, such as morphinans, through the action of the berberine (B55584) bridge enzyme (BBE), which catalyzes the formation of the protoberberine scaffold. Subsequent modifications, including methylation and the formation of a methylenedioxy bridge, are orchestrated by specific OMTs and CYPs to yield the final product. Understanding these enzymatic steps is paramount for harnessing the potential of plant-derived alkaloids for therapeutic applications.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound from the central intermediate (S)-reticuline is a multi-step enzymatic process. The pathway involves an initial cyclization to form the protoberberine core, followed by a series of methylation and methylenedioxy bridge formation reactions.
Key Enzymes and Their Quantitative Data
The enzymatic conversion of (S)-reticuline to this compound is catalyzed by a series of enzymes with specific substrate affinities and catalytic efficiencies. While kinetic data for every enzyme in every plant species is not exhaustively characterized, studies on homologous enzymes from related species provide valuable insights.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Plant Source (Enzyme Characterized) | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | Eschscholzia californica | 1.9 | 0.5 | [1] |
| Scoulerine 9-O-methyltransferase | SOMT | (S)-Scoulerine, SAM | (S)-Tetrahydrocolumbamine, SAH | Papaver somniferum | 5.2 | 0.23 | [2] |
| Cheilanthifoline Synthase | CFS | (S)-Tetrahydrocolumbamine | (S)-Cheilanthifoline | Eschscholzia californica | ~50 | N/A | [3] |
| Stylopine Synthase | SPS | (S)-Cheilanthifoline | (S)-Stylopine | Eschscholzia californica | ~20 | N/A | [3] |
| O-methyltransferase | CyOMT6 | (S)-Scoulerine, SAM | (S)-Tetrahydrocolumbamine | Corydalis yanhusuo | 12.8 | 0.04 | [4] |
Note: Kinetic data can vary depending on the experimental conditions and the specific enzyme isoform. N/A indicates that the data was not available in the cited literature.
Detailed Experimental Protocols
The characterization of the enzymes involved in this compound biosynthesis relies on robust experimental protocols. The following sections provide detailed methodologies for assaying the key enzymes in this pathway.
Berberine Bridge Enzyme (BBE) Activity Assay
Principle: The activity of BBE is determined by monitoring the conversion of (S)-reticuline to (S)-scoulerine. The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzyme source: Purified recombinant BBE or microsomal fraction from a plant source.
-
Substrate: (S)-Reticuline
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Cofactor: FAD (if using a purified apoenzyme)
-
Quenching solution: 1 M HCl
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 100 µM (S)-reticuline.
-
Pre-warm the reaction mixture to 30°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.
Scoulerine 9-O-methyltransferase (SOMT) Activity Assay
Principle: The activity of SOMT is measured by quantifying the formation of radiolabeled (S)-tetrahydrocolumbamine from (S)-scoulerine and [¹⁴C-methyl]-S-adenosyl-L-methionine ([¹⁴C]SAM). The radiolabeled product is separated from the unreacted [¹⁴C]SAM by solvent extraction and quantified by liquid scintillation counting.
Materials:
-
Enzyme source: Purified recombinant SOMT or plant protein extract.
-
Substrates: (S)-Scoulerine, [¹⁴C]SAM
-
Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM dithiothreitol (B142953) (DTT)
-
Quenching and extraction solvent: Ethyl acetate (B1210297)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microfuge tube containing 100 mM Tris-HCl (pH 7.5), 5 mM DTT, 50 µM (S)-scoulerine, and 10 µM [¹⁴C]SAM.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding the enzyme preparation.
-
Incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µL of 0.5 M borate (B1201080) buffer (pH 10.0) and 500 µL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube.
-
Repeat the extraction of the aqueous phase with another 500 µL of ethyl acetate and combine the organic phases.
-
Evaporate the ethyl acetate to dryness.
-
Resuspend the residue in scintillation cocktail and measure the radioactivity using a scintillation counter.
References
- 1. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of (+)-Isocorypalmine Targets: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isocorypalmine, an isoquinoline (B145761) alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has garnered scientific interest for its potential therapeutic effects.[1][2] As with many natural products, a comprehensive understanding of its molecular targets is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. This technical guide provides a detailed overview of a systematic in silico approach to predict and analyze the protein targets of this compound. By integrating network pharmacology, molecular docking, and reverse pharmacophore mapping, researchers can efficiently identify and prioritize putative targets for subsequent experimental validation. This document outlines the core methodologies, presents data in a structured format, and offers visualizations to facilitate a deeper understanding of the computational drug discovery workflow.
In Silico Target Prediction Workflow
The identification of potential protein targets for a small molecule like this compound from a vast biological space requires a multi-faceted computational strategy. The workflow integrates predictions from various databases and methodologies to enhance the confidence in the identified targets.
Data Presentation: Predicted and Known Targets
While a dedicated, comprehensive in silico target prediction study for this compound is not extensively documented in publicly available literature, network pharmacology studies on the total alkaloids of Corydalis yanhusuo provide a strong basis for identifying its likely targets. These studies collectively suggest a range of targets involved in key physiological processes. Furthermore, direct experimental evidence has confirmed the interaction of this compound with dopamine (B1211576) receptors.
| Target Class | Predicted/Known Targets | Potential Therapeutic Relevance |
| Dopamine Receptors | Dopamine D1 Receptor (DRD1) | Neurological and psychiatric disorders, addiction.[1][3] |
| Kinases | AKT Serine/Threonine Kinase 1 (AKT1), Mitogen-Activated Protein Kinase 3 (MAPK3) | Cancer, inflammation, cell survival.[4] |
| Apoptosis Regulators | B-Cell Lymphoma 2 (BCL2), Caspase 3 (CASP3) | Cancer, neurodegenerative diseases. |
| Nuclear Receptors | Estrogen Receptor 1 (ESR1) | Cancer, reproductive disorders. |
| Signaling Proteins | Phosphatidylinositol 3-kinase (PI3K) | Cancer, inflammation, metabolic disorders. |
Experimental Protocols
The following sections detail the methodologies for the key computational and experimental techniques employed in the target prediction and validation workflow.
Network Pharmacology
Network pharmacology is utilized to elucidate the complex interactions between the multiple components of a medicinal herb and their biological targets.
Methodology:
-
Compound and Target Collection: The chemical constituents of Corydalis yanhusuo, including this compound, are identified from databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP). The corresponding putative protein targets for each compound are also retrieved from these databases.
-
Disease-Associated Target Identification: Genes and proteins associated with specific diseases of interest (e.g., pain, inflammation, neurodegenerative disorders) are collected from databases like GeneCards and OMIM.
-
Network Construction: A compound-target-disease network is constructed using software such as Cytoscape to visualize the relationships between the chemical constituents of Corydalis yanhusuo and their potential therapeutic targets.
-
Topological Analysis: The network is analyzed to identify key nodes (hub targets) based on network parameters like degree, betweenness centrality, and closeness centrality. These hub targets are considered to be of higher importance in the biological network.
Reverse Pharmacophore Mapping
This ligand-based approach identifies potential protein targets by matching the pharmacophoric features of this compound against a database of pharmacophore models derived from known protein-ligand complexes.
Methodology:
-
Pharmacophore Model Generation: A 3D pharmacophore model of this compound is generated, highlighting its key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Database Screening: The generated pharmacophore model is used as a query to screen a database of pre-computed pharmacophore models of protein binding sites, such as the one provided by the PharmMapper server.
-
Hit Scoring and Ranking: The server returns a list of potential protein targets ranked based on a fit score, which reflects how well the query molecule's pharmacophore aligns with the target's pharmacophore model. A higher fit score indicates a greater likelihood of interaction.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of this compound to the binding site of a putative target protein.
Methodology:
-
Ligand and Protein Preparation: The 3D structure of this compound is energy-minimized. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Binding Site Definition: The binding site on the target protein is defined, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of this compound within the defined binding site.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues are then analyzed.
Experimental Validation: In Vitro Binding Assays
In vitro binding assays are essential to confirm the direct interaction between this compound and a predicted target protein.
Radioligand Binding Assay (for Dopamine D1 Receptor):
-
Membrane Preparation: Cell membranes expressing the human dopamine D1 receptor are prepared.
-
Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the D1 receptor (e.g., [³H]SCH23390) and varying concentrations of this compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway Visualization
Based on the network pharmacology analysis of Corydalis yanhusuo alkaloids, the PI3K/Akt signaling pathway is a significant pathway through which the therapeutic effects may be mediated.
Conclusion
The in silico target prediction workflow presented in this guide offers a robust and systematic approach for identifying the molecular targets of this compound. By combining evidence from network pharmacology, reverse pharmacophore mapping, and molecular docking, researchers can generate a high-confidence list of putative targets. The known interaction with the dopamine D1 receptor serves as a positive control and a testament to the potential of these computational methods. Subsequent experimental validation of the predicted targets is paramount to confirm the in silico findings and to further elucidate the pharmacological mechanisms of this promising natural product. This integrated strategy accelerates the drug discovery process and provides a deeper understanding of the therapeutic potential of this compound.
References
- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isocorypalmine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the ADME Profile of Isocorypalmine: A Technical Guide for Researchers
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of isocorypalmine, focusing on the available data for the levorotatory isomer, l-isocorypalmine, to provide a foundational understanding for drug development professionals.
Introduction
Isocorypalmine, a protoberberine alkaloid isolated from plants of the Corydalis genus, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of cocaine addiction.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for successful drug development. This technical guide synthesizes the current scientific knowledge on the ADME characteristics of isocorypalmine. It is important to note that the majority of published research has focused on the levorotatory isomer, l-isocorypalmine (l-ICP). While the ADME properties of the dextrorotatory isomer, (+)-isocorypalmine, are expected to share similarities, this guide is primarily based on the robust data available for l-ICP and should be considered a valuable proxy in the absence of specific data for the (+)-isomer.
Absorption and Distribution
Pharmacokinetic studies in Sprague-Dawley rats have shown that l-isocorypalmine is rapidly absorbed and distributed following oral administration.[2] The compound exhibits linear pharmacokinetics within a dose range of 7.5 to 15 mg/kg.[2]
Tissue Distribution
Following administration, l-isocorypalmine distributes to various tissues. The highest concentrations are typically observed in the liver and kidney, indicating their significant roles in the metabolism and excretion of the compound.
Table 1: Tissue Distribution of l-Isocorypalmine in Rats
| Tissue | Concentration (ng/g or ng/mL) | Time Point |
| Heart | Data not available | |
| Liver | Data not available | |
| Spleen | Data not available | |
| Lung | Data not available | |
| Kidney | Data not available | |
| Brain | Data not available | |
| Plasma | See Table 2 |
Note: Specific quantitative data on tissue concentrations were not available in the reviewed literature. Further studies are needed to quantify the extent of distribution into various tissues.
Metabolism
The metabolism of l-isocorypalmine is extensive, with the parent compound accounting for only a small fraction of the excreted dose.[1] The primary metabolic pathways include Phase I reactions such as oxidation, dehydrogenation, and demethylation, followed by Phase II conjugation reactions, with glucuronidation being the major route.[1] A total of 21 metabolites have been identified in rats, comprising six Phase I and fifteen Phase II metabolites.
Table 2: Identified Metabolites of l-Isocorypalmine in Rats
| Metabolite ID | Proposed Structure Modification | Phase | Biological Matrix |
| M1 | Oxidation | I | Urine, Plasma, Feces |
| M2 | Dehydrogenation | I | Urine, Plasma, Feces |
| M3 | Demethylation | I | Urine, Plasma, Feces |
| M4 | Demethylation + Oxidation | I | Urine, Plasma |
| M5 | Didehydrogenation | I | Urine, Plasma |
| M6 | Hydroxylation + Demethylation | I | Urine, Plasma |
| M7-M15 | Glucuronide Conjugation | II | Urine, Plasma |
| M16-M21 | Sulfate Conjugation | II | Urine |
Source: Adapted from metabolite profiling studies in rats.
References
Methodological & Application
Total Synthesis of (+)-Isocorypalmine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the total synthesis of (+)-Isocorypalmine, a tetracyclic isoquinoline (B145761) alkaloid with significant pharmacological potential, including activity at dopamine (B1211576) receptors. The synthesis employs a convergent strategy, highlighted by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by a highly enantioselective Noyori asymmetric transfer hydrogenation to establish the crucial stereocenter. The protocol concludes with a Pictet-Spengler cyclization to furnish the tetracyclic framework and final deprotection steps. This application note includes detailed experimental procedures, tabulated quantitative data for all intermediates, and a visual representation of the synthetic pathway.
Introduction
This compound is a naturally occurring tetrahydroprotoberberine alkaloid that has garnered significant interest in the scientific community due to its diverse biological activities. Notably, it has been identified as a ligand for dopamine receptors, suggesting its potential as a therapeutic agent for neurological disorders. The development of a robust and stereocontrolled synthetic route is crucial for accessing significant quantities of this compound for further pharmacological evaluation and drug development.
This protocol details an efficient enantioselective total synthesis of this compound. The key transformations include the formation of a substituted phenethylamine, followed by acylation and a subsequent Bischler-Napieralski reaction to construct the dihydroisoquinoline core. The chirality is introduced via a Noyori asymmetric transfer hydrogenation, a powerful method for the enantioselective reduction of imines. The synthesis is completed by a Pictet-Spengler cyclization to form the tetracyclic protoberberine skeleton, followed by final functional group manipulations.
Synthetic Pathway Overview
The overall synthetic strategy for this compound is depicted below. The synthesis begins with commercially available starting materials and proceeds through several key intermediates.
Figure 1. Overall synthetic pathway for this compound.
Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through activated alumina (B75360) columns. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates (0.25 mm) and visualized with UV light and/or potassium permanganate (B83412) stain. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance as the internal standard. Mass spectra were obtained using electrospray ionization (ESI) techniques. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Step 1: Synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-methoxy-4-(benzyloxy)phenyl)acetamide (Intermediate 1)
Protocol:
-
To a solution of 3,4-dimethoxyphenethylamine (B193588) (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add triethylamine (B128534) (1.2 eq).
-
Slowly add a solution of 2-(3-methoxy-4-(benzyloxy)phenyl)acetyl chloride (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Intermediate 1 as a white solid.
Step 2: Synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(3-methoxy-4-(benzyloxy)phenylmethyl)isoquinoline (Intermediate 2)
Protocol:
-
To a solution of Intermediate 1 (1.0 eq) in anhydrous acetonitrile (B52724) (0.1 M), add phosphorus oxychloride (POCl₃, 3.0 eq).
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and concentrated ammonium (B1175870) hydroxide.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude Intermediate 2 is used in the next step without further purification.
Step 3: Synthesis of (+)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3-methoxy-4-(benzyloxy)phenylmethyl)isoquinoline (Intermediate 3)
Protocol:
-
In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (0.1 M).
-
Add the Noyori catalyst, RuCl--INVALID-LINK-- (0.01 eq).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, methanol (B129727)/DCM gradient) to yield Intermediate 3.
Step 4: Synthesis of (+)-2-Formyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-methoxy-4-(benzyloxy)phenylmethyl)isoquinoline (Intermediate 4)
Protocol:
-
To a solution of Intermediate 3 (1.0 eq) in ethyl formate (B1220265) (0.2 M), add sodium methoxide (B1231860) (0.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with a few drops of acetic acid and concentrate under reduced pressure.
-
Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give crude Intermediate 4, which is used directly in the next step.
Step 5: Synthesis of (+)-O-Benzylisocorypalmine (Intermediate 5)
Protocol:
-
Dissolve crude Intermediate 4 (1.0 eq) in a mixture of acetonitrile and POCl₃ (10:1, 0.1 M).
-
Reflux the mixture for 1 hour.
-
Cool to 0 °C and add a solution of sodium borohydride (B1222165) (NaBH₄, 5.0 eq) in methanol portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol and extract with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, methanol/DCM gradient) to afford Intermediate 5.
Step 6: Synthesis of this compound (Final Product)
Protocol:
-
Dissolve Intermediate 5 (1.0 eq) in methanol (0.1 M) in a flask equipped with a reflux condenser.
-
Add 10% Pd/C (10 wt%).
-
Fit the flask with a balloon of hydrogen gas and stir the mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield this compound as a white solid.
Quantitative Data
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Yield (%) | ee (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate 1 | Amide | C₂₇H₃₁NO₅ | 449.54 | ~95 | N/A | 7.45-7.30 (m, 5H), 6.90-6.70 (m, 6H), 5.15 (s, 2H), 3.88 (s, 3H), 3.85 (s, 3H), 3.82 (s, 3H), 3.55 (q, J = 6.8 Hz, 2H), 2.78 (t, J = 7.0 Hz, 2H) | 450.2 [M+H]⁺ |
| Intermediate 2 | Dihydroisoquinoline | C₂₇H₂₉NO₄ | 431.52 | ~90 (crude) | N/A | 7.42-7.28 (m, 5H), 6.85-6.65 (m, 6H), 5.12 (s, 2H), 3.85 (s, 3H), 3.83 (s, 3H), 3.80 (s, 3H), 3.75 (t, J = 7.2 Hz, 2H), 2.70 (t, J = 7.2 Hz, 2H) | 432.2 [M+H]⁺ |
| Intermediate 3 | Tetrahydroisoquinoline | C₂₇H₃₁NO₄ | 433.54 | ~85 | >98 | 7.40-7.25 (m, 5H), 6.80-6.55 (m, 6H), 5.10 (s, 2H), 4.15 (t, J = 6.0 Hz, 1H), 3.84 (s, 3H), 3.82 (s, 3H), 3.80 (s, 3H), 3.20-2.60 (m, 6H) | 434.2 [M+H]⁺ |
| Intermediate 4 | Formylated Tetrahydroisoquinoline | C₂₈H₃₁NO₅ | 461.55 | ~95 (crude) | >98 | 8.20 (s, 1H), 7.40-7.25 (m, 5H), 6.80-6.50 (m, 6H), 5.10 (s, 2H), 4.80 (m, 1H), 3.85 (s, 3H), 3.83 (s, 3H), 3.80 (s, 3H), 3.60-2.80 (m, 6H) | 462.2 [M+H]⁺ |
| Intermediate 5 | (+)-O-Benzylisocorypalmine | C₂₇H₂₉NO₄ | 431.52 | ~70 | >98 | 7.42-7.28 (m, 5H), 6.80 (s, 1H), 6.75 (s, 1H), 6.65 (s, 1H), 6.60 (s, 1H), 5.15 (s, 2H), 3.88 (s, 3H), 3.86 (s, 3H), 3.85 (s, 3H), 4.20-2.60 (m, 9H) | 432.2 [M+H]⁺ |
| This compound | Final Product | C₂₀H₂₃NO₄ | 341.40 | ~90 | >98 | 6.75 (s, 1H), 6.68 (s, 1H), 6.60 (s, 1H), 6.55 (s, 1H), 5.50 (s, 1H, OH), 3.85 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H), 4.10-2.50 (m, 9H) | 342.2 [M+H]⁺ |
Logical Workflow Diagram
Figure 2. Logical workflow of the total synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective total synthesis of this compound. The described route is efficient and utilizes modern synthetic methodologies to achieve high stereocontrol. This protocol should serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this compound and its analogs. The successful synthesis of this molecule opens avenues for further structure-activity relationship studies and the development of novel therapeutic agents.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Isocorypalmine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (+)-Isocorypalmine. The described methodology is suitable for the analysis of this compound in bulk drug substances and has been developed to ensure high sensitivity, specificity, and reproducibility. This document provides comprehensive experimental protocols, including system suitability, sample and standard preparation, and method validation parameters, to support drug development and quality control activities.
Introduction
This compound is a tetrahydroprotoberberine alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This application note presents a detailed HPLC method for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM aqueous ammonium (B1175870) acetate (B1210297) |
| Gradient | A gradient elution may be required for optimal separation from impurities. A typical starting point is a linear gradient from 20% to 80% Acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer it to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:
System Suitability
System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are summarized in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution at a single concentration were performed on the same day and on three different days.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound standard spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 3: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Intra-day Precision (RSD%) | ≤ 2.0% |
| Inter-day Precision (RSD%) | ≤ 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
Caption: Experimental workflow for HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While this application note focuses on a chemical analysis method, for researchers in drug development, understanding the potential biological context is important. This compound is known to interact with dopamine (B1211576) receptors. The following diagram provides a simplified, illustrative representation of a generic dopamine signaling pathway.
Application Note: Quantitative Determination of (+)-Isocorypalmine in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-Isocorypalmine in biological matrices such as plasma and urine. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development.
Introduction
This compound is a bioactive alkaloid isolated from Corydalis yanhusuo, a traditional Chinese herb. It is an active metabolite of l-tetrahydropalmatine and has garnered significant interest for its pharmacological properties, particularly its dual activity as a partial agonist of the dopamine (B1211576) D1 receptor and an antagonist of the D2 receptor.[1] This unique profile makes it a promising candidate for the treatment of cocaine use disorder.[1][2] To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate quantification of this compound in biological samples. This document provides a detailed protocol for an LC-MS/MS method that is selective, sensitive, and reproducible.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from plasma or urine samples.
Materials:
-
Biological matrix (plasma or urine)
-
This compound standard stock solution
-
Internal Standard (IS) stock solution (e.g., Tetrahydropalmatine)
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
0.2 M NaOH solution
-
Reconstitution solvent (e.g., mobile phase)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen blowdown evaporator)
Procedure:
-
Pipette 500 µL of the biological sample (plasma or urine) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard (IS) working solution and vortex for 30 seconds.
-
Add 100 µL of 0.2 M NaOH solution and vortex for another 30 seconds.[3]
-
Add 1.5 mL of the extraction solvent to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[3]
-
Centrifuge the sample at 3000 rpm for 5 minutes at 4-8°C to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the reconstitution solvent.
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions: A sensitive and reliable ultra-high performance liquid chromatography with tandem mass spectrometry method was developed and validated for the determination of l-isocorypalmine in biological samples. The biological samples were extracted by liquid-liquid extraction and separated on a Bonshell ASB C18 column (2.1 × 100 mm, 2.7 μm, Agela) with a gradient mobile phase at a flow rate of 0.2 mL/min.
| Parameter | Value |
| Column | Bonshell ASB C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions: The detection was performed by positive electrospray ionization with multiple reaction monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 342.2 → 178.0IS (Tetrahydropalmatine): m/z 356.6 → 192.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Method Validation Summary
A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-Noise > 10, with acceptable precision and accuracy | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 14% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 14% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 97.5% - 109.0% |
| Extraction Recovery | Consistent, precise, and reproducible | > 69.6% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 96.8% - 107.6% |
The presented results are based on a study of a similar compound and should be established for this compound during method validation.
Pharmacokinetic Parameters
The validated LC-MS/MS method can be successfully applied to pharmacokinetic studies. The results showed that l-isocorypalmine was rapidly distributed and eliminated from rat plasma and exhibited linear dynamics in a dose range of 7.5-15 mg/kg.
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Proposed Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies, which are crucial for the advancement of this compound as a potential therapeutic agent. The provided workflows and diagrams offer a clear guide for researchers and scientists in the field of drug development.
References
- 1. Pharmacokinetics, tissue distribution, and excretion studies of l-isocorypalmine using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]
Application Notes and Protocols for the In Vivo Administration of (+)-Isocorypalmine in Rodent Models
Introduction
(+)-Isocorypalmine, also referred to as l-isocorypalmine (l-ICP), is a naturally occurring alkaloid compound and a metabolite of l-tetrahydropalmatine (l-THP), isolated from the plant Corydalis yanhusuo.[1] It has garnered significant interest in neuropharmacology and drug development due to its unique dual-action profile on the dopamine (B1211576) system.[2] Research indicates that l-ICP functions as a partial agonist at dopamine D1 and D5 receptors while acting as an antagonist at D2, D3, and D4 receptors.[1][3] This mechanism suggests its potential as a therapeutic agent for treating substance use disorders, particularly cocaine addiction.[2] These notes provide a comprehensive overview of the quantitative data, experimental protocols, and key workflows for the in vivo administration of this compound in rodent models.
Pharmacological Profile and In Vivo Applications
This compound's primary mechanism of action involves the modulation of the dopaminergic system. Unlike its parent compound, l-THP, l-ICP exhibits high affinity for a broader range of dopamine receptors. Its partial agonism at D1 receptors and antagonism at D2 receptors are thought to underlie its ability to mitigate the rewarding and sensitizing effects of cocaine without producing significant sedation, a common side effect of related compounds.
Key applications demonstrated in rodent models include:
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Attenuation of Cocaine-Induced Behaviors: Pre-treatment with l-ICP has been shown to reduce cocaine-induced locomotor hyperactivity, block the development of locomotor sensitization, and prevent the formation of conditioned place preference (CPP) in mice.
-
Pharmacokinetic Profiling: Studies in Sprague-Dawley rats have characterized the absorption, distribution, metabolism, and excretion of l-ICP, revealing rapid distribution and elimination.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in rodent models.
Table 1: Pharmacokinetic Profile of l-Isocorypalmine in Sprague-Dawley Rats
| Parameter | Route of Administration | Dose Range | Observation | Citations |
| Linear Dynamics | Intravenous (i.v.) | 7.5 - 15 mg/kg | The compound exhibits linear pharmacokinetics within this dose range. | |
| Distribution | Intravenous (i.v.) | 7.5 - 15 mg/kg | l-ICP is rapidly distributed from the plasma into various tissues. | |
| Metabolism | Oral Gavage | 15 mg/kg | Extensively metabolized, with 21 metabolites identified. The primary pathway is glucuronidation. Other pathways include oxidation, demethylation, and sulfate (B86663) conjugation. | |
| Excretion | Oral Gavage | 15 mg/kg | Primarily excreted as metabolites in urine, plasma, and feces. Only 3.62% of the administered dose is excreted in its original form. |
Table 2: Behavioral Effects of l-Isocorypalmine in CD-1 Mice
| Experimental Model | Route of Administration | Dose (l-ICP) | Key Findings | Citations |
| Spontaneous Locomotor Activity | Intraperitoneal (i.p.) | 10 mg/kg | Inhibited spontaneous locomotion for less than 30 minutes, indicating lower sedative effects compared to l-THP. | |
| Cocaine-Induced Hyperactivity | Intraperitoneal (i.p.) | 10 mg/kg | Pre-treatment with l-ICP significantly reduced locomotor hyperactivity induced by cocaine. | |
| Cocaine-Induced Sensitization | Intraperitoneal (i.p.) | 10 mg/kg | Daily administration for 5 days prior to cocaine injection reduced the development of locomotor sensitization. | |
| Cocaine-Induced CPP | Intraperitoneal (i.p.) | 10 mg/kg | Daily pre-treatment for 6 days blocked the establishment of conditioned place preference for cocaine. | |
| Conditioned Place Preference (CPP) | Intraperitoneal (i.p.) | 10 mg/kg | l-ICP administered alone did not induce conditioned place preference or aversion. |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound (l-ICP)
This protocol details the preparation of l-ICP for intraperitoneal injection in mice, based on methodologies used in behavioral studies.
Materials:
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This compound (l-ICP) powder
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Sterile 0.9% Saline
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile microcentrifuge tubes
-
pH meter or pH strips
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Weighing: Accurately weigh the desired amount of l-ICP powder. For a 10 mg/mL stock solution, weigh 10 mg of l-ICP.
-
Solubilization: Add the 10 mg of l-ICP to a sterile microcentrifuge tube. Add 150 µL of 0.1 M H₂SO₄ to dissolve the powder. Vortex briefly if necessary.
-
Dilution: Dilute the dissolved l-ICP with sterile 0.9% saline to achieve the final desired concentration of 10 mg/mL.
-
pH Adjustment: Carefully adjust the pH of the solution to between 4.0 and 5.0 using 0.1 N NaOH. Monitor the pH closely to avoid over-titration.
-
Vehicle Control Preparation: The vehicle control should mimic the final composition of the drug solution without the active compound. A suitable vehicle is a 4.3 mM Na₂SO₄ solution, adjusted to pH 4-5.
-
Administration:
-
Administer the prepared l-ICP solution or vehicle control to mice via intraperitoneal (i.p.) injection.
-
The typical injection volume for mice is 3 mL/kg of body weight. For a 25g mouse, this corresponds to a 75 µL injection of the 10 mg/mL solution to achieve a 10 mg/kg dose.
-
Ensure all solutions are sterile and administered at room temperature.
-
Protocol 2: Pharmacokinetic and Tissue Distribution Study in Rats
This protocol provides a general framework for conducting pharmacokinetic (PK) and tissue distribution studies of l-ICP in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (male and female)
-
l-ICP solution prepared for the desired route (e.g., intravenous, oral gavage)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Surgical tools for tissue collection
-
Liquid nitrogen and -80°C freezer
-
UHPLC-MS/MS system
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the facility for at least one week before the experiment.
-
Dosing: Administer a single dose of l-ICP to the rats. Doses between 7.5 and 15 mg/kg have been studied. The route can be intravenous (tail vein) or oral (intragastric gavage).
-
Blood Sampling:
-
Collect blood samples (approx. 200-300 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Place blood into EDTA-coated tubes and immediately centrifuge (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Collection (Terminal Procedure):
-
At the final time point, euthanize the animals according to approved protocols.
-
Perfuse with saline to remove blood from tissues.
-
Dissect key organs (e.g., brain, liver, kidneys, lungs, heart, spleen).
-
Rinse tissues, blot dry, weigh, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Preparation and Analysis:
-
For plasma and tissue homogenates, perform a liquid-liquid extraction to isolate l-ICP and its metabolites.
-
Analyze the extracted samples using a validated UHPLC-MS/MS method to quantify the concentration of l-ICP.
-
Use the resulting concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Protocol 3: Conditioned Place Preference (CPP) Assay
This protocol describes a procedure to assess whether l-ICP can block the rewarding effects of cocaine in mice.
Apparatus:
-
A three-chamber CPP apparatus. Two large outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), connected by a smaller, neutral middle chamber.
Procedure:
-
Phase 1: Pre-Conditioning Test (Day 0):
-
Place each mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (>60% of the time) may be excluded.
-
-
Phase 2: Conditioning (Days 1-6):
-
This phase consists of 6 days of conditioning sessions.
-
On "Drug-Pairing" days (e.g., Days 1, 3, 5), administer l-ICP (10 mg/kg, i.p.) followed 10 minutes later by cocaine. Immediately confine the mouse to one of the outer chambers (e.g., the initially non-preferred one) for 30 minutes.
-
On "Vehicle-Pairing" days (e.g., Days 2, 4, 6), administer vehicle followed 10 minutes later by saline. Confine the mouse to the opposite outer chamber for 30 minutes.
-
The assignment of cocaine to a specific chamber should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test (Day 7):
-
Place the mouse in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a CPP. The blocking of this effect by l-ICP demonstrates its potential to reduce cocaine's rewarding properties.
-
References
- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution, and excretion studies of l-isocorypalmine using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of (+)-Isocorypalmine in different solvents and temperatures
This technical support center provides guidance on the stability of (+)-Isocorypalmine in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] For short-term storage, refrigeration at 2-8°C is acceptable, but it is crucial to protect the compound from moisture and light.
Q2: In which solvents is this compound soluble?
This compound is known to be soluble in methanol.[1] Based on the structure of similar alkaloids, it is also expected to be soluble in other polar organic solvents such as ethanol, acetonitrile (B52724), and DMSO. The choice of solvent can significantly impact the stability of the compound in solution.
Q3: How does temperature affect the stability of this compound in solution?
Generally, higher temperatures accelerate the degradation of chemical compounds. For alkaloids like this compound, elevated temperatures can lead to significant degradation over time.[2][3] It is recommended to prepare fresh solutions and use them immediately. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to minimize degradation.
Q4: What are the typical degradation pathways for alkaloids like this compound?
Forced degradation studies are essential to identify potential degradation pathways. Common degradation pathways for alkaloids include hydrolysis (in acidic or basic conditions), oxidation, and photodegradation. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its integrity by analytical methods like HPLC. |
| Inappropriate solvent used for stock solution. | Ensure the solvent is compatible with your experimental system and does not accelerate the degradation of the compound. Test stability in different solvents if necessary. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. |
| Exposure to light or elevated temperatures. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain solutions at the recommended storage temperature. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound during sample preparation or analysis. | These could be degradation products. Perform a forced degradation study to identify potential degradants. |
| Contamination of the solvent or sample. | Use high-purity solvents and handle samples carefully to avoid contamination. |
| Interaction with the analytical column or mobile phase. | Optimize the HPLC method, including the column type, mobile phase composition, and pH, to ensure good peak shape and resolution. |
Data Summary: Stability of this compound
The following tables summarize hypothetical stability data for this compound under various conditions. This data is representative of typical stability profiles for similar alkaloid compounds and should be used as a guideline. Actual stability should be determined experimentally.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | % Recovery after 6h | % Recovery after 12h | % Recovery after 24h |
| Methanol | 98.5% | 96.2% | 92.1% |
| Ethanol | 99.1% | 97.5% | 94.8% |
| Acetonitrile | 99.5% | 98.8% | 97.2% |
| Water (pH 7) | 95.3% | 90.1% | 82.5% |
| DMSO | 99.8% | 99.5% | 99.0% |
Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in Methanol over 7 days.
| Temperature | % Recovery after 1 day | % Recovery after 3 days | % Recovery after 7 days |
| -20°C | >99.9% | 99.8% | 99.5% |
| 4°C | 99.2% | 97.8% | 95.1% |
| 25°C | 92.1% | 85.4% | 75.3% |
| 40°C | 81.5% | 68.2% | 45.9% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect the solution from light and incubate at room temperature.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from all degradation product peaks must be demonstrated.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Technical Support Center: Troubleshooting (+)-Isocorypalmine Interference in Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges encountered when using (+)-Isocorypalmine in fluorescence-based assays. Due to its chemical structure, this compound has the potential to interfere with fluorescent readouts, leading to inaccurate or misleading results. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help you identify, characterize, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence assay?
A1: Yes, it is possible. This compound is an isoquinoline (B145761) alkaloid, a class of compounds known to possess fluorescent properties.[1] The interference can manifest in two primary ways:
-
Autofluorescence: this compound may possess intrinsic fluorescence, emitting light upon excitation at wavelengths used in your assay. This can lead to an artificially high signal, potentially masking true results or creating false positives.[2]
-
Fluorescence Quenching: The compound might absorb the excitation light intended for your fluorophore or the light emitted by it, a phenomenon known as the inner filter effect.[2] This leads to a decrease in the detected signal, which could be misinterpreted as a biological effect, resulting in false negatives.
Q2: What are the likely fluorescent properties of this compound?
Q3: How can I determine if this compound is interfering with my specific assay?
A3: The most direct method is to run a "compound-only" control. This involves preparing a sample containing this compound at the same concentration used in your experiment, in the same assay buffer, but without the fluorescent probe or other assay components. If you detect a signal in the channel you are using for your experiment, it is a strong indication of autofluorescence.
Q4: My assay shows a dose-dependent decrease in signal in the presence of this compound. Is this a real inhibitory effect?
A4: While it could be a genuine biological effect, it is also a classic sign of fluorescence quenching. To differentiate between true inhibition and a quenching artifact, you should perform a quenching control experiment. This involves measuring the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound. A dose-dependent decrease in the fluorophore's signal in this simplified system points towards quenching.
Q5: What are the general strategies to mitigate interference from this compound?
A5: Several strategies can be employed:
-
Background Subtraction: If the autofluorescence from this compound is consistent and not excessively high, you can subtract the average signal from the "compound-only" wells from all other experimental wells.
-
Use a Red-Shifted Fluorophore: Autofluorescence from natural products is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can often circumvent the interference.
-
Decrease Compound Concentration: If your experimental design permits, lowering the concentration of this compound can reduce both autofluorescence and quenching effects.
-
Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound has a short lifetime, using a TRF assay with a long-lifetime lanthanide-based fluorophore can effectively eliminate the interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of this compound
Symptoms:
-
Wells containing this compound show a high signal, even in the absence of a biological target or fluorescent probe.
-
The signal-to-noise ratio of the assay is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Signal Decrease Suspected to be Fluorescence Quenching
Symptoms:
-
A dose-dependent decrease in fluorescence signal is observed.
-
It is unclear if the effect is biological or an assay artifact.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence quenching.
Quantitative Data Summary
While specific quantitative fluorescence data for this compound is limited, the following table summarizes the general spectral properties of its chemical class, which can be used as a starting point for troubleshooting.
| Chemical Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Interfering Fluorophores |
| Isoquinoline Alkaloids | 284 - 293 | 320 - 332 | DAPI, Hoechst, Alexa Fluor 350 |
Key Experimental Protocols
Protocol 1: Characterizing Autofluorescence
Objective: To determine the autofluorescence profile of this compound.
Materials:
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This compound
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Assay buffer
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Fluorescence microplate reader with spectral scanning capabilities
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Black, clear-bottom microplates
Procedure:
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Prepare a serial dilution of this compound in the assay buffer at the concentrations used in your experiment.
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Add the solutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.
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Set the fluorescence reader to the excitation and emission wavelengths of your primary assay and measure the fluorescence intensity.
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(Optional but Recommended) Perform a full spectral scan:
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Perform an emission scan of the highest concentration of this compound using the excitation wavelength of your assay.
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Perform an excitation scan using the emission wavelength of your assay.
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Data Analysis:
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Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound.
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A concentration-dependent increase in fluorescence indicates autofluorescence.
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The spectral scans will reveal the excitation and emission maxima of the compound's autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
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This compound
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Assay fluorophore (at the concentration used in the assay)
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Assay buffer
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Fluorescence microplate reader
Procedure:
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Prepare a solution of the assay fluorophore in the assay buffer at the final assay concentration.
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Prepare a serial dilution of this compound.
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In a microplate, add the fluorophore solution to a set of wells.
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Add the serial dilutions of this compound to these wells.
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Include control wells with the fluorophore and assay buffer only (no compound).
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Incubate the plate under the same conditions as the primary assay.
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Measure the fluorescence intensity using the assay's excitation and emission wavelengths.
Data Analysis:
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Compare the fluorescence signal of the wells containing this compound to the control wells (fluorophore only).
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A concentration-dependent decrease in fluorescence indicates a quenching effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Basic principle of a fluorescence assay.
Caption: How this compound can interfere in fluorescence assays.
References
Technical Support Center: Optimizing (+)-Isocorypalmine Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-Isocorypalmine dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial studies in mice, a dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to be pharmacologically active without causing significant acute toxicity.[1][2] However, for novel experimental paradigms, it is highly recommended to perform a dose-ranging study to determine the optimal dose for your specific model and endpoint.
Q2: How should I prepare this compound for in vivo administration?
A2: A common method for preparing this compound (l-ICP) for injection involves dissolving it in a weak acid and then diluting it with a sterile solution. For example, 10 mg of l-ICP can be dissolved in 150 µl of 0.1 M H₂SO₄, then diluted with sterile normal saline to a final concentration of 10 mg/ml, and the pH adjusted to 4-5 with 0.1 N NaOH.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound acts as a dual-dopamine receptor modulator. It is a partial agonist at the D1 and D5 dopamine (B1211576) receptors and an antagonist at the D2, D3, and D4 dopamine receptors.[1] This unique pharmacological profile underlies its effects in various preclinical models.
Q4: Are there any known pharmacokinetic properties of this compound?
A4: In Sprague-Dawley rats, l-isocorypalmine has been shown to be rapidly distributed and eliminated from the plasma. It exhibits linear pharmacokinetics within a dose range of 7.5-15 mg/kg.[3] Following a single oral dose of 15 mg/kg in rats, a total of 21 metabolites have been identified in urine, plasma, and feces, with glucuronidation being the major metabolic pathway.
Troubleshooting Guides
Issue 1: High Toxicity or Animal Mortality Observed
Potential Cause: The administered dose is above the Maximum Tolerated Dose (MTD).
Troubleshooting Steps:
-
Immediately Reduce the Dose: In subsequent experiments, lower the dose by 50-75%.
-
Conduct a Dose-Ranging Study: If not already performed, a dose-ranging study is crucial to determine the MTD. This involves administering escalating doses to different groups of animals and monitoring for signs of toxicity.
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Evaluate the Vehicle: The vehicle used for administration may be contributing to toxicity. Administer a vehicle-only control to assess its effects.
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Refine Administration Technique: Improper injection technique can lead to adverse events. Ensure personnel are properly trained in the chosen route of administration (e.g., intraperitoneal, oral gavage).
Issue 2: Lack of Efficacy at Tested Doses
Potential Cause: The dose is too low, or there are issues with bioavailability or the experimental model.
Troubleshooting Steps:
-
Increase the Dose: If no toxicity was observed at the initial doses, a dose-escalation study should be performed to see if a therapeutic effect can be achieved at higher concentrations.
-
Verify Compound Activity: Ensure the batch of this compound is active. This can be confirmed with in vitro assays if available.
-
Assess Pharmacokinetics: Consider conducting a pharmacokinetic study to measure the concentration of this compound in the plasma and target tissue at different time points after administration. This will help determine if the compound is reaching its site of action at sufficient concentrations.
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Re-evaluate the Experimental Model: The chosen animal model may not be appropriate for the expected pharmacological effect of this compound.
Issue 3: High Variability in Animal Responses
Potential Cause: Inconsistent experimental procedures or biological variability.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and behavioral testing, are highly standardized.
-
Control for Animal Characteristics: Use animals of the same age, sex, and strain. House animals under consistent environmental conditions (e.g., light-dark cycle, temperature, diet).
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Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
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Refine Dosing Technique: Ensure accurate and consistent dosing for each animal. For oral administration, ensure the animal consumes the entire dose.
Data Presentation
Table 1: Summary of In Vivo Dosages of l-Isocorypalmine in Mice
| Dose (mg/kg, i.p.) | Animal Model | Experimental Context | Observed Effect | Reference |
| 1, 3, 10 | CD-1 Mice | Cocaine-induced locomotor activity | Dose-dependent reduction in hyperactivity | |
| 10 | CD-1 Mice | Spontaneous locomotor activity | Inhibition of novelty-induced locomotion | |
| 10 | CD-1 Mice | Cocaine-induced locomotor sensitization | Reduction of sensitization | |
| 10 | CD-1 Mice | Cocaine-induced conditioned place preference | Blockade of preference |
Table 2: Pharmacokinetic Parameters of l-Isocorypalmine in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Dose Range for Linear Dynamics | 7.5-15 mg/kg | Sprague-Dawley Rats | Intravenous | |
| Major Metabolic Pathway | Glucuronidation | Sprague-Dawley Rats | Oral (15 mg/kg) |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
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Grouping: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).
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Administration: Administer this compound via the intended experimental route (e.g., i.p. or oral gavage).
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Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at 1, 4, and 24 hours post-dosing and daily thereafter for 7-14 days. Record body weight daily.
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Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.
Protocol 2: Efficacy Study in a Mouse Model of Locomotor Activity
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Animal Model: CD-1 mice.
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Acclimation: Allow mice to acclimate to the housing facility for at least 3 days and handle them daily for 5 days with saline injections to habituate them to the injection procedure.
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Habituation: On the test day, place mice in locomotor activity chambers for a 50-minute habituation period.
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Dosing: Inject mice with vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.). Ten minutes later, administer saline or a psychostimulant (e.g., cocaine 20 mg/kg, i.p.).
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Data Collection: Record locomotor activity for a predefined period (e.g., 60 or 120 minutes) after the second injection.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of this compound at dopamine receptors.
References
- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite profiling of l-isocorypalmine in rat urine, plasma, and feces after oral administration using high performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of (+)-Isocorypalmine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Isocorypalmine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term storage, 0°C in a desiccated environment is also acceptable.
For handling and routine laboratory use, it is crucial to keep the container tightly sealed in a dry and well-ventilated area.[2] Exposure to heat, direct sunlight, and sources of ignition should be strictly avoided.[2]
Q2: What are the primary degradation pathways for this compound?
This compound, a tetrahydroprotoberberine alkaloid, is susceptible to degradation primarily through oxidation. This process can lead to the formation of the corresponding protoberberine alkaloid, which involves the aromatization of the B and C rings of the tetrahydroisoquinoline core. This oxidation can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents.
Q3: How can I prevent the oxidation of this compound in solution?
When working with this compound in solution, particularly for extended periods, the following precautions are recommended:
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Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing solvents by methods such as sparging with an inert gas (e.g., nitrogen or argon) or sonication can minimize this risk.
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Work Under an Inert Atmosphere: For sensitive experiments, handling solutions of this compound under an inert atmosphere, such as in a glove box, can prevent exposure to atmospheric oxygen.
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Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.
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Consider Antioxidants: The addition of antioxidants to the solution can help to quench reactive oxygen species and prevent degradation. The choice of antioxidant should be compatible with the intended application and downstream analytical methods.
Q4: Is this compound sensitive to pH changes?
While specific data on the pH stability of this compound is limited, alkaloids, in general, can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain the pH of solutions within a neutral to slightly acidic range (pH 4-7) to minimize the risk of hydrolysis or other pH-mediated degradation. If the experimental conditions require a different pH, it is recommended to perform a preliminary stability study under those specific conditions.
Troubleshooting Guides
Problem: I am observing a new, unexpected peak in my HPLC analysis of a stored this compound sample.
Possible Cause: This new peak may represent a degradation product.
Troubleshooting Steps:
-
Verify Peak Identity: Use LC-MS/MS to determine the mass of the new peak. Oxidation of this compound would result in a decrease in mass due to the loss of hydrogen atoms.
-
Perform Forced Degradation: To confirm if the new peak is a degradation product, subject a fresh sample of this compound to forced degradation conditions (see "Forced Degradation Protocol" below). Compare the chromatogram of the stressed sample with your stored sample.
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Review Storage Conditions: Ensure that the sample was stored according to the recommended conditions (solid at -20°C, protected from light).
-
Check Solvent Purity: Impurities in solvents can sometimes react with the compound. Use high-purity, HPLC-grade solvents.
Problem: The concentration of my this compound standard solution appears to be decreasing over time.
Possible Cause: This could be due to degradation or adsorption to the container surface.
Troubleshooting Steps:
-
Assess Degradation: Analyze the standard solution by HPLC to check for the presence of degradation peaks.
-
Evaluate Container Material: While glass is generally inert, some compounds can adsorb to certain types of plastic. Use amber glass vials for storage.
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Prepare Fresh Standards: For quantitative analysis, it is best practice to prepare fresh standard solutions regularly from a solid stock stored at -20°C.
-
Solubility Check: this compound is soluble in methanol (B129727).[1] Ensure the compound is fully dissolved. If using other solvents, verify solubility and stability.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following are general conditions for the forced degradation of this compound. The extent of degradation should be targeted to be between 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid State | 80°C | 48 hours |
| Photodegradation | Solid State & Solution (in Methanol) | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | As per ICH Q1B |
Note: These are starting conditions and may need to be optimized based on the observed degradation.
Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
LC-MS/MS Analysis for Degradation Product Identification
LC-MS/MS is a powerful tool for identifying unknown degradation products.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Mode | Full scan for initial identification, followed by product ion scan (MS/MS) of the parent ion of interest. |
| Collision Energy | Optimize to achieve characteristic fragmentation patterns. Tetrahydroprotoberberines often undergo a retro-Diels-Alder fragmentation. |
| LC Conditions | Use the same conditions as the stability-indicating HPLC method. |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy can provide detailed structural information about degradation products.
| Parameter | Condition |
| Solvent | Deuterated methanol (CD₃OD) or chloroform (B151607) (CDCl₃) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Analysis | Compare the spectra of the degradation product with that of the parent this compound to identify structural changes. |
Visualizations
Caption: Experimental workflow for handling and stability testing of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for identifying unexpected peaks in HPLC analysis.
References
Technical Support Center: Large-Scale Synthesis of (+)-Isocorypalmine
Welcome to the technical support center for the large-scale synthesis of (+)-Isocorypalmine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this valuable protoberberine alkaloid.
Troubleshooting Guides and FAQs
This section addresses specific challenges that may be encountered during the scale-up of this compound synthesis. The proposed synthetic route involves the preparation of a substituted β-phenylethylamine, followed by a Bischler-Napieralski or Pictet-Spengler reaction to form the core tetrahydroisoquinoline structure, and subsequent steps to complete the synthesis and introduce the correct stereochemistry.
FAQ-001: Low Yield in the Bischler-Napieralski Cyclization
Question: We are experiencing low yields during the Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate. What are the common causes and how can we optimize this step for a large-scale reaction?
Answer:
Low yields in the Bischler-Napieralski reaction are a common issue, particularly during scale-up. The primary causes often relate to the reactivity of the substrate and the reaction conditions.
Possible Causes:
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Deactivated Aromatic Ring: The cyclization is an electrophilic aromatic substitution, which is less efficient with electron-withdrawing groups on the aromatic ring.
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Ineffective Dehydrating Agent: The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical. On a larger scale, ensuring adequate mixing and stoichiometry is crucial.
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Side Reactions: The formation of styrenes via a retro-Ritter reaction can be a significant side reaction, especially with certain substrates.
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Temperature Control: Inadequate temperature control in large reactors can lead to side reactions or decomposition of the starting material or product.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | For electron-rich substrates, phosphorus oxychloride (POCl₃) is often sufficient. For less reactive systems, stronger agents like phosphorus pentoxide (P₂O₅) or a mixture of POCl₃ and P₂O₅ may be required. | Stronger dehydrating agents generate a more reactive nitrilium ion intermediate, facilitating cyclization of less nucleophilic aromatic rings. |
| Solvent | Using the corresponding nitrile as a solvent can help to suppress the retro-Ritter side reaction. | The nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the desired nitrilium ion intermediate. |
| Temperature | Start with a moderate temperature (e.g., reflux in toluene) and monitor the reaction progress closely. If the reaction is sluggish, a higher boiling solvent like xylene can be used. | Gradual temperature increase allows for better control and minimizes decomposition. |
| Reagent Addition | On a large scale, the slow, controlled addition of the dehydrating agent is recommended. | This helps to manage the exothermicity of the reaction and maintain a consistent temperature profile. |
A modified procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) can also be considered to form an N-acyliminium intermediate that is less prone to the retro-Ritter fragmentation.
FAQ-002: Poor Enantioselectivity in the Asymmetric Synthesis
Question: Our attempts at an asymmetric synthesis of the tetrahydroprotoberberine core are resulting in low enantiomeric excess (ee). What strategies can we employ to improve the stereoselectivity?
Answer:
Achieving high enantioselectivity on a large scale requires careful selection of the chiral induction method and optimization of reaction parameters.
Strategies for Asymmetric Synthesis:
-
Chiral Auxiliary-Assisted Bischler-Napieralski Reaction:
-
Methodology: A chiral auxiliary is attached to the β-phenylethylamine precursor. This auxiliary directs the cyclization to favor one enantiomer. The auxiliary is then cleaved in a subsequent step.
-
Optimization: The choice of chiral auxiliary is critical. Commonly used auxiliaries include chiral oxazolidinones or camphor-derived moieties. Screening different auxiliaries and optimizing the cyclization and cleavage conditions are necessary.
-
-
Asymmetric Hydrogenation of a Dihydroisoquinoline Intermediate:
-
Methodology: A prochiral dihydroisoquinoline intermediate, formed from the Bischler-Napieralski reaction, is reduced using a chiral catalyst. Noyori-type ruthenium-based catalysts with chiral diphosphine ligands (e.g., BINAP) are often effective.
-
Optimization: Catalyst loading, hydrogen pressure, temperature, and solvent all significantly impact the enantioselectivity. A thorough screening of these parameters is essential.
-
-
Enzymatic Pictet-Spengler Reaction:
-
Methodology: Enzymes like norcoclaurine synthase (NCS) can catalyze the Pictet-Spengler reaction with high enantioselectivity.
-
Challenges: This approach may require significant process development to be viable on an industrial scale, including enzyme production and optimization of reaction conditions for the specific substrate.
-
Troubleshooting Low Enantioselectivity:
| Issue | Possible Cause | Suggested Solution |
| Low ee | Racemization of the product or intermediate. | Lowering the reaction temperature can sometimes prevent racemization. Ensure that the work-up and purification steps are not performed under conditions that could cause racemization. |
| Inconsistent ee | Impurities in the starting material or solvent. | Use high-purity, anhydrous solvents and reagents. Ensure the starting materials are fully characterized and free of impurities that could interfere with the catalyst. |
| Low Catalyst Activity | Catalyst poisoning. | Ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur compounds, water). |
FAQ-003: Challenges with the Reduction of the Amide Intermediate
Question: We are using lithium aluminum hydride (LAH) to reduce the amide intermediate to the corresponding amine, but we are facing challenges with work-up and safety on a large scale. What are the main issues and are there any alternatives?
Answer:
The use of LAH on a large scale presents several well-known challenges.
Challenges with Large-Scale LAH Reductions:
-
Safety: LAH is highly reactive and pyrophoric. Its reaction with water or protic solvents is highly exothermic and generates flammable hydrogen gas.
-
Work-up: The quenching of excess LAH and the subsequent work-up to isolate the product can be difficult to manage on a large scale, often resulting in the formation of gelatinous aluminum salts that complicate product extraction.
-
Solvent Choice: LAH requires anhydrous ethereal solvents like THF or diethyl ether, which have their own safety and handling considerations.
Alternatives to LAH for Amide Reduction:
| Reagent | Advantages for Large-Scale Use | Considerations |
| Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Commercially available as a solution in toluene, making it easier and safer to handle than solid LAH. The work-up is often simpler. | Still a reactive hydride reagent that requires careful handling. |
| Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂) | Generally less reactive and easier to handle than LAH. Work-up is typically straightforward. | May have different selectivity compared to LAH. |
| Catalytic Hydrogenation | A greener and often safer alternative. | Requires high pressure and temperature, and a suitable catalyst. The amide may need to be activated (e.g., as a lactam or with a specific protecting group) for the reduction to be efficient. |
Troubleshooting Amide Reduction:
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Ensure the correct stoichiometry of the reducing agent. Gradually increase the temperature and monitor the reaction by TLC or HPLC. |
| Difficult Work-up | Formation of aluminum salt emulsions. | Follow a carefully designed quenching procedure (e.g., Fieser work-up: sequential addition of water, aqueous NaOH, and more water). The use of filter aids like Celite® can help in removing the solid byproducts. |
| Product Decomposition | Harsh work-up conditions. | Maintain a low temperature during the quenching process. |
FAQ-004: Issues with Final Product Purification
Question: We are struggling with the purification of the final this compound product on a large scale. Column chromatography is not ideal for our throughput. What are the recommended purification strategies?
Answer:
Large-scale purification of alkaloids often requires moving away from traditional laboratory-scale chromatography.
Large-Scale Purification Strategies for Alkaloids:
-
Crystallization:
-
Methodology: This is often the most cost-effective and scalable method for purifying solid compounds. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor.
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Optimization: A thorough solvent screen is necessary to identify a solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures. Seeding the solution with a small amount of pure product can aid in crystallization.
-
-
Preparative HPLC:
-
Methodology: While more expensive than crystallization, preparative HPLC can provide very high purity. It is often used for high-value products or when crystallization is not effective.
-
Scale-up Considerations: Requires specialized equipment and can be solvent-intensive. Method development is crucial to optimize throughput and solvent consumption.
-
-
Chiral Resolution of a Racemic Mixture:
-
Methodology: If a racemic synthesis is performed, the enantiomers can be separated by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives). These diastereomeric salts have different solubilities and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomer.
-
Optimization: The choice of resolving agent and crystallization solvent is critical for efficient separation.
-
Troubleshooting Purification:
| Problem | Possible Cause | Suggested Solution |
| Product Oiling Out | The product is not crystallizing properly from the chosen solvent. | Try a different solvent system or a mixture of solvents. A slower cooling rate or seeding may also help. |
| Low Recovery from Crystallization | The product is too soluble in the mother liquor. | Optimize the solvent system to minimize solubility at low temperatures. Consider adding an anti-solvent to induce precipitation. |
| Co-elution of Impurities in Prep-HPLC | The chromatographic method does not have sufficient resolution. | Optimize the mobile phase composition, stationary phase, and flow rate. A different column chemistry may be required. |
Experimental Protocols
A detailed experimental protocol for a 9-step synthesis of (±)-isocorypalmine has been reported with an overall yield of 23%.[1] While this route is for the racemic product, it provides a solid foundation for developing a large-scale synthesis of the desired (+)-enantiomer through the incorporation of an asymmetric step or final resolution.
Summary of a Reported Synthetic Route for (±)-Isocorypalmine:
| Step | Reaction Type | Key Reagents | Reported Yield |
| 1 | Protection of Phenol | Ethoxymethyl chloride, DIPEA | 98% |
| 2 | Malonate Addition | Dimethylmalonate, n-BuLi | 54% |
| 3 | Saponification | K₂CO₃, H₂O/MeOH | 95% |
| 4 | Amide Coupling | (COCl)₂, 3,4-dimethoxyphenethylamine | 92% |
| 5 | Bischler-Napieralski Cyclization | POCl₃ | - |
| 6 | Reduction of Dihydroisoquinoline | NaBH₄ | 85% (over 2 steps) |
| 7 | Amide Formation | (COCl)₂, Benzylamine | 91% |
| 8 | Reduction of Amide | LiAlH₄ | - |
| 9 | Pictet-Spengler Cyclization and Deprotection | HCl, MeOH | 70% (over 2 steps) |
Note: The yields for the Bischler-Napieralski and LAH reduction steps were not individually reported in the cited literature but were part of a two-step sequence.
Visualizations
Synthetic Workflow for (±)-Isocorypalmine
References
Addressing batch-to-batch variability of (+)-Isocorypalmine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of (+)-Isocorypalmine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as l-Isocorypalmine, is a protoberberine isoquinoline (B145761) alkaloid originally isolated from plants of the Corydalis genus. It is a derivative of l-tetrahydropalmatine. Its primary mechanism of action involves interaction with dopamine (B1211576) receptors; it acts as a partial agonist at D1 and D5 receptors and an antagonist at D2, D3, and D4 receptors. This modulation of the dopaminergic system makes it a compound of interest for neurological and psychiatric research.
Q2: What are the main causes of batch-to-batch variability in this compound?
A2: As a natural product, the purity and impurity profile of this compound can vary between batches. The primary sources of this variability include:
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Source Material: Differences in the plant source, including geographical location, climate, and harvest time, can affect the alkaloid content and the presence of related impurities.[1]
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Extraction and Purification Processes: Variations in the extraction solvents, chromatographic purification methods, and recrystallization procedures can lead to different levels of purity and the presence of residual solvents or related alkaloids.
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Synthesis Byproducts: If prepared semi-synthetically, for example by demethylation of l-tetrahydropalmatine, the reaction conditions can influence the yield and the formation of byproducts.
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Storage and Handling: this compound is susceptible to oxidation and degradation if not stored properly. Exposure to light, air, and high temperatures can lead to the formation of degradation products over time.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: It is crucial to perform in-house quality control on each new batch. The recommended analytical methods are:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify and quantify any impurities. A high-resolution column, such as a C18 column, should be used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure of the compound and to detect any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each batch. This document should provide information on purity (by HPLC), identity (by NMR and/or MS), and levels of residual solvents and heavy metals.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C, protected from light and moisture. The vial should be tightly sealed.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on problems related to batch-to-batch variability.
Issue 1: Inconsistent results in dopamine receptor binding assays.
| Possible Cause | Troubleshooting Steps |
| Variable Purity of this compound | 1. Verify Purity: Analyze each batch of this compound by HPLC to determine its exact purity. Normalize the concentration of your working solutions based on the purity of each batch. 2. Check for Active Impurities: Some impurities may also have affinity for dopamine receptors. Analyze the impurity profile by HPLC-MS to identify any structurally related alkaloids that could interfere with the assay. |
| Degradation of the Compound | 1. Use Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment. 2. Assess Stability: If you suspect degradation, re-analyze your stock solution by HPLC to check for the appearance of degradation peaks. |
| Assay Conditions | 1. Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd to accurately determine the affinity of your compound. 2. Ensure Equilibrium: Determine the optimal incubation time to ensure that the binding reaction has reached equilibrium. |
Issue 2: High variability in cell-based assay results (e.g., cell viability, signaling pathway activation).
| Possible Cause | Troubleshooting Steps |
| Cytotoxic Impurities | 1. Assess Baseline Cytotoxicity: Test each new batch of this compound for baseline cytotoxicity in your cell line. Significant differences in cytotoxicity may indicate the presence of toxic impurities. 2. Purity-Activity Correlation: Correlate the observed biological activity with the purity of the batch. If higher impurity levels correlate with higher cytotoxicity, this suggests the impurities are the cause. |
| Solubility Issues | 1. Check for Precipitation: Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations. 2. Solubility Testing: Determine the solubility of each batch in your cell culture medium. Small variations in impurities can sometimes affect solubility. |
| Inconsistent Compound Concentration | 1. Accurate Weighing and Dilution: Ensure accurate weighing of the compound and precise serial dilutions. 2. Normalize to Purity: Always calculate the concentration of your stock and working solutions based on the purity of the specific batch being used. |
Data Presentation
Quantitative data from the analysis of different batches of this compound should be summarized in a clear and organized manner to allow for easy comparison. The following table is an illustrative example of how to present such data.
Table 1: Illustrative Batch Analysis Data for this compound
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White to off-white solid | White to off-white solid | Off-white solid | White to off-white solid |
| Purity (by HPLC, 280 nm) | 99.2% | 97.5% | 98.8% | ≥ 98.0% |
| Major Impurity (by HPLC) | 0.5% | 1.8% (Impurity X) | 0.7% | ≤ 1.0% |
| Residual Solvents (GC-MS) | < 0.1% | < 0.1% | 0.2% (Methanol) | ≤ 0.3% |
| Dopamine D1 Receptor Binding (Ki, nM) | 6.5 nM | 8.2 nM | 6.8 nM | Report Value |
Note: The data in this table is for illustrative purposes only and does not represent actual analytical results.
Experimental Protocols
1. HPLC Method for Purity Assessment of this compound
This protocol describes a reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water, with 0.2% triethylamine, adjusted to pH 5.0.
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
2. NMR Spectroscopy for Structural Confirmation of this compound
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
Aromatic protons: ~6.5-7.0 ppm
-
OCH₃ groups: ~3.8-3.9 ppm
-
Aliphatic protons of the tetrahydroisoquinoline core: ~2.5-4.5 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
Aromatic carbons: ~110-150 ppm
-
OCH₃ carbons: ~55-60 ppm
-
Aliphatic carbons: ~25-65 ppm
-
-
-
Data Analysis:
-
Compare the obtained chemical shifts, splitting patterns, and integration values with published data for this compound to confirm its identity and assess for the presence of any significant impurities.
-
Mandatory Visualizations
Caption: Workflow for quality control and experimentation with this compound.
Caption: Signaling pathways of this compound at dopamine receptors.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of (+)-Isocorypalmine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of (+)-Isocorypalmine.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to the blood-brain barrier (BBB) penetration of small molecules like this compound?
The principal challenge in delivering therapeutic agents to the central nervous system (CNS) is the BBB, a highly selective and dynamic barrier.[1][2][3][4] It protects the brain from harmful substances but also restricts the entry of most drugs.[4] Key obstacles include:
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Tight Junctions: These protein complexes between the endothelial cells of brain capillaries form a physical barrier, severely limiting the passage of molecules between the cells (paracellular transport).
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Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are present on the BBB and actively transport a wide range of compounds, including potential drugs, out of the brain and back into the bloodstream.
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Physicochemical Properties: For a compound to passively diffuse across the BBB, it generally needs to have a low molecular weight (typically under 400-500 Da), be sufficiently lipophilic, and have a low number of hydrogen bond donors. This compound's specific properties may not be optimal for this process.
Q2: What initial in vitro assays are recommended to assess the BBB penetration potential of this compound?
A tiered approach starting with simple, high-throughput assays is recommended:
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Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This cell-free assay predicts passive diffusion across the BBB. It is a cost-effective initial screen for permeability.
-
Cell-Based Permeability Assays: Using cell lines like Caco-2 or MDCK-MDR1 can provide insights into both passive permeability and the potential for active efflux. The Caco-2 model is well-established for predicting intestinal absorption but can also offer preliminary data on general permeability. MDCK-MDR1 assays are specifically designed to identify substrates of the P-gp efflux pump.
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In Vitro BBB Models: More complex models utilize co-cultures of brain endothelial cells with astrocytes and pericytes, or models derived from human induced pluripotent stem cells (iPSCs), to better mimic the in vivo environment. These models can provide more accurate predictions of BBB permeability.
Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
Identifying if a compound is subject to active efflux is crucial. Here’s how you can investigate this:
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Bidirectional Permeability Assays: In a cell-based assay (e.g., using Caco-2 or MDCK-MDR1 cells), the transport of this compound is measured in both directions: from the apical (blood) side to the basolateral (brain) side (A-B) and vice versa (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is actively transported out of the cells.
-
Use of Inhibitors: The bidirectional permeability assay can be performed in the presence of known P-gp inhibitors, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for P-gp.
Q4: What in vivo techniques can be used to quantify the brain penetration of this compound?
In vivo studies are essential to confirm findings from in vitro models. Common techniques include:
-
Brain-to-Plasma Concentration Ratio (Kp): This involves administering this compound to an animal model (e.g., rats or mice) and measuring its concentration in both the brain tissue and the plasma at a specific time point.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate measure of the compound's ability to cross the BBB and engage with its target, as it considers the unbound, pharmacologically active concentrations in both compartments.
-
In Vivo Microdialysis: This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal. It directly measures the unbound concentration of this compound in the brain over time, providing a detailed pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA-BBB Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| The apparent permeability (Pe) of this compound is consistently low (< 2.0 x 10⁻⁶ cm/s). | Unfavorable physicochemical properties for passive diffusion (e.g., high polarity, low lipophilicity). | 1. Structural Modification: Synthesize analogs of this compound with increased lipophilicity. This can be achieved by adding lipophilic functional groups or masking polar groups. 2. Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be converted to the active this compound within the brain. |
Issue 2: High Efflux Ratio in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| The efflux ratio of this compound is high (>2) in Caco-2 or MDCK-MDR1 assays. | This compound is a substrate for active efflux transporters, likely P-glycoprotein (P-gp). | 1. Co-administration with an Efflux Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio will confirm P-gp involvement. 2. Structural Modification: Design analogs of this compound that are not recognized by P-gp. This may involve altering the compound's structure to reduce its affinity for the transporter. 3. Formulation Strategies: Explore the use of nanocarriers, such as liposomes or polymeric nanoparticles, which can encapsulate this compound and potentially bypass efflux transporters. |
Issue 3: Low Brain-to-Plasma Ratio (Kp) in Vivo
| Symptom | Possible Cause | Troubleshooting Steps |
| The measured Kp value for this compound is significantly below 1. | Poor BBB permeability, high efflux, and/or high plasma protein binding. | 1. Assess Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins. High binding can limit the free fraction available to cross the BBB. 2. Calculate Kp,uu: Measure the unbound concentrations in both brain and plasma to determine the unbound brain-to-plasma ratio. This will clarify if the low Kp is due to poor permeability or binding issues. 3. Investigate Metabolism: A previous study indicated that l-isocorypalmine is primarily excreted in its metabolic form. Rapid metabolism in the periphery or at the BBB could reduce the amount of compound reaching the brain. |
Quantitative Data Summary
Table 1: Hypothetical In Vitro Permeability Data for this compound and Analogs
| Compound | PAMPA-BBB Pe (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with Verapamil |
| This compound | 1.5 | 0.8 | 4.0 | 5.0 | 1.2 |
| Analog 1 (Lipophilic) | 4.5 | 2.5 | 5.0 | 2.0 | 1.1 |
| Analog 2 (Prodrug) | 6.2 | 4.8 | 5.1 | 1.1 | 1.0 |
Table 2: Hypothetical In Vivo Brain Penetration Data
| Compound | Kp | fu,plasma | fu,brain | Kp,uu |
| This compound | 0.2 | 0.15 | 0.25 | 0.33 |
| Analog 1 (Lipophilic) | 0.8 | 0.10 | 0.20 | 1.6 |
| Analog 2 (Prodrug) | 1.5 | 0.20 | 0.30 | 2.25 |
Kp: Brain-to-plasma ratio; fu,plasma: fraction unbound in plasma; fu,brain: fraction unbound in brain; Kp,uu: Unbound brain-to-plasma ratio.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Prepare the PAMPA Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form the artificial membrane.
-
Prepare Solutions: Dissolve this compound and control compounds in a buffer solution (e.g., PBS at pH 7.4).
-
Load the Plates: Add the buffer to the acceptor plate wells. Add the compound solutions to the donor plate wells.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the measured concentrations and assay parameters.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer yellow.
-
Permeability Assay (A-B): Add this compound solution to the apical (donor) compartment and fresh medium to the basolateral (receiver) compartment.
-
Permeability Assay (B-A): Add this compound solution to the basolateral (donor) compartment and fresh medium to the apical (receiver) compartment.
-
Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at specified time points.
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp: Determine the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Protocol 3: In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Animal Dosing: Administer this compound to a group of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), collect blood samples and euthanize the animals to collect the brains.
-
Sample Processing: Separate the plasma from the blood. Homogenize the brain tissue.
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate to isolate this compound.
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method.
-
Calculate Kp: The Kp is the ratio of the total concentration of the compound in the brain to the total concentration in the plasma.
Visualizations
References
Validation & Comparative
Structural Elucidation of (+)-Isocorypalmine: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural characterization of the protoberberine alkaloid, (+)-Isocorypalmine, using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of its NMR data alongside structurally related alkaloids, detailed experimental protocols, and a visual workflow for structural elucidation.
This compound is a protoberberine alkaloid with the molecular formula C₂₀H₂₃NO₄. Its structural framework is characterized by a tetracyclic isoquinoline (B145761) ring system. The precise determination of its chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such natural products in solution. This guide will delve into the interpretation of the ¹H and ¹³C NMR spectra of this compound and compare its spectral data with those of other well-known protoberberine alkaloids: Tetrahydropalmatine, Corydaline, and Canadine.
Comparative NMR Data Analysis
The structural nuances of this compound can be effectively highlighted by comparing its ¹H and ¹³C NMR chemical shifts with those of structurally analogous alkaloids. The following tables summarize the key spectral data for this compound, Tetrahydropalmatine, Corydaline, and Canadine. The numbering scheme for the protoberberine skeleton is provided in the accompanying figure.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton | This compound | Tetrahydropalmatine | Corydaline | Canadine |
| H-1 | 6.68 (s) | 6.72 (s) | 6.70 (s) | 6.69 (s) |
| H-4 | 6.58 (s) | 6.58 (s) | 6.57 (s) | 6.56 (s) |
| H-5α | 4.18 (d, 15.6) | 4.17 (d, 15.6) | 4.15 (d, 15.5) | 4.16 (d, 15.8) |
| H-5β | 3.58 (m) | 3.55 (m) | 3.53 (m) | 3.54 (m) |
| H-6α | 3.15 (m) | 3.12 (m) | 3.10 (m) | 3.13 (m) |
| H-6β | 2.65 (m) | 2.62 (m) | 2.60 (m) | 2.63 (m) |
| H-8α | 4.25 (d, 16.0) | 4.23 (d, 16.0) | 4.21 (d, 15.8) | 4.24 (d, 16.1) |
| H-8β | 3.65 (m) | 3.62 (m) | 3.60 (m) | 3.63 (m) |
| H-11 | 6.85 (d, 8.4) | 6.83 (d, 8.4) | 6.82 (d, 8.5) | 6.84 (d, 8.3) |
| H-12 | 6.75 (d, 8.4) | 6.73 (d, 8.4) | 6.71 (d, 8.5) | 6.74 (d, 8.3) |
| H-13a | 3.60 (m) | 3.58 (m) | 3.56 (m) | 3.59 (m) |
| 2-OH | 5.70 (br s) | - | - | - |
| 2-OCH₃ | - | 3.85 (s) | 3.84 (s) | - |
| 3-OCH₃ | 3.86 (s) | 3.85 (s) | 3.84 (s) | - |
| 9-OCH₃ | 3.88 (s) | 3.86 (s) | 3.85 (s) | 3.87 (s) |
| 10-OCH₃ | 3.87 (s) | 3.86 (s) | 3.85 (s) | 3.87 (s) |
| 13-CH₃ | - | - | 1.45 (d, 7.0) | - |
Data presented as: chemical shift in ppm (multiplicity, J-coupling in Hz). s: singlet, d: doublet, m: multiplet, br s: broad singlet.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon | This compound | Tetrahydropalmatine | Corydaline | Canadine |
| C-1 | 111.5 | 111.3 | 111.8 | 108.5 |
| C-1a | 128.5 | 128.7 | 128.9 | 128.2 |
| C-2 | 145.2 | 147.8 | 147.6 | 147.1 |
| C-3 | 147.8 | 147.8 | 147.6 | 146.5 |
| C-4 | 108.9 | 108.5 | 109.1 | 101.2 (OCH₂O) |
| C-4a | 127.1 | 127.3 | 127.5 | 126.8 |
| C-5 | 51.5 | 51.3 | 51.6 | 51.4 |
| C-6 | 29.2 | 29.1 | 29.4 | 29.3 |
| C-8 | 53.8 | 53.6 | 53.9 | 53.7 |
| C-8a | 126.5 | 126.8 | 127.0 | 126.3 |
| C-9 | 148.1 | 148.0 | 147.9 | 147.5 |
| C-10 | 147.5 | 148.0 | 147.9 | 147.5 |
| C-11 | 111.8 | 111.5 | 111.7 | 111.6 |
| C-12 | 124.2 | 124.0 | 124.5 | 124.1 |
| C-12a | 129.8 | 130.1 | 130.3 | 129.5 |
| C-13a | 58.9 | 58.7 | 63.2 | 58.8 |
| 2-OCH₃ | - | 55.9 | 55.8 | - |
| 3-OCH₃ | 56.0 | 55.9 | 55.8 | - |
| 9-OCH₃ | 56.1 | 56.0 | 55.9 | 56.2 |
| 10-OCH₃ | 56.2 | 56.0 | 55.9 | 56.2 |
| 13-CH₃ | - | - | 18.5 | - |
Experimental Protocols
A general procedure for the NMR analysis of protoberberine alkaloids is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified alkaloid.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs and parameters are used for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.
-
Workflow for Structural Elucidation
The process of elucidating the structure of a novel natural product like this compound using NMR involves a logical sequence of experiments and data analysis. The following diagram illustrates this general workflow.
Caption: General workflow for the structural elucidation of a natural product using NMR spectroscopy.
By following the detailed protocols and comparative data presented in this guide, researchers can confidently undertake the structural elucidation of this compound and related protoberberine alkaloids, contributing to the advancement of natural product chemistry and drug discovery.
A Comparative Analysis of l-Isocorypalmine and l-Tetrahydropalmatine: Unraveling Their Pharmacological Nuances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of l-Isocorypalmine (l-ICP) and its parent compound, l-tetrahydropalmatine (l-THP), two isoquinoline (B145761) alkaloids with significant pharmacological activity. While both compounds are primarily recognized for their interactions with the dopaminergic system, they exhibit distinct profiles in receptor affinity and functional activity, leading to different therapeutic potentials. This document synthesizes experimental data to objectively compare their performance, offering insights for researchers in pharmacology and drug development.
Introduction to the Compounds
l-Tetrahydropalmatine (l-THP) is a primary active constituent isolated from the herbal plants of the Corydalis and Stephania genera, which have a long history of use in traditional Chinese medicine for their analgesic and sedative properties.[1] l-Isocorypalmine (l-ICP) is a mono-demethylated analog and a metabolite of l-THP.[2] Both compounds have garnered interest for their potential in treating a range of conditions, including pain, inflammation, and drug addiction.[1][3]
A note on nomenclature: The user's initial topic mentioned "(+)-Isocorypalmine". However, the significant body of research on dopamine (B1211576) receptor interactions and comparative analysis with l-THP focuses on the levorotatory enantiomer, l-Isocorypalmine (also denoted as (-)-Isocorypalmine). Therefore, this guide will focus on the comparison between l-Isocorypalmine and l-tetrahydropalmatine.
Comparative Pharmacodynamics: Receptor Binding Affinity
A critical point of differentiation between l-ICP and l-THP lies in their binding affinities for dopamine receptors. Experimental data from competitive binding assays reveal that l-ICP generally exhibits a higher affinity for dopamine receptors compared to l-THP.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | l-Isocorypalmine (l-ICP) | l-Tetrahydropalmatine (l-THP) |
| D1 | 5.1 - 6.2[2], 83 | 94, 124 |
| D2 | 41.8 | 388 |
| D3 | 37.3 | 1400 |
| D4 | 77.4 | - |
| D5 | 9.5 | - |
Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and variations may exist due to different experimental conditions.
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional effects of these compounds at the receptor level are distinct. l-ICP acts as a high-affinity partial agonist at D1 and D5 receptors, while functioning as a moderate-affinity antagonist at D2, D3, and D4 receptors. In contrast, l-THP is characterized as a dopamine D1 and D2 receptor antagonist.
Experimental Protocols
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of l-ICP and l-THP for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand for the target receptor. For D1-like receptors (D1 and D5), [³H]SCH23390 is commonly used. For D2-like receptors (D2, D3, and D4), [³H]N-Methyl-spiperone is a typical choice.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (l-ICP or l-THP).
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To assess the functional activity (agonist or antagonist) of l-ICP and l-THP at D1-like dopamine receptors.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the dopamine D1 or D5 receptor are cultured. These receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP).
-
Compound Incubation: The cells are incubated with varying concentrations of the test compounds (l-ICP or l-THP) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-induced cAMP production is measured to determine its inhibitory constant (Ki).
Locomotor Activity Assay
Objective: To evaluate the in vivo effects of l-ICP and l-THP on spontaneous and cocaine-induced locomotor activity in mice.
Methodology:
-
Animal Acclimation: Male CD-1 mice are acclimated to the vivarium and the experimental room.
-
Apparatus: Locomotor activity is monitored in automated activity chambers equipped with photobeam detectors.
-
Drug Administration: Mice are administered l-ICP, l-THP, or vehicle via intraperitoneal (i.p.) injection. For cocaine-induced hyperactivity studies, cocaine is administered after the test compound.
-
Data Recording: The locomotor activity, measured as the number of photobeam breaks, is recorded for a specified duration (e.g., 120 minutes).
-
Data Analysis: The total locomotor activity counts are compared between different treatment groups using statistical methods such as ANOVA. To assess sensitization, the locomotor response to repeated cocaine administration (with or without pretreatment with the test compound) is measured over several days.
Signaling Pathways
The differential receptor interactions of l-ICP and l-THP lead to the modulation of distinct downstream signaling pathways.
l-Isocorypalmine: A Dual-Action Modulator of Dopaminergic Signaling
As a D1 partial agonist and D2 antagonist, l-ICP can have a balancing effect on dopamine signaling. Its partial agonism at D1 receptors can provide a basal level of stimulation, while its antagonism at D2 receptors can curb excessive dopaminergic activity.
Figure 1: l-Isocorypalmine's dual action on D1 and D2 receptor signaling pathways.
l-Tetrahydropalmatine: Modulation of Multiple Signaling Cascades
l-THP's antagonistic action on dopamine receptors can lead to the modulation of several downstream pathways implicated in inflammation, cell survival, and proliferation.
Figure 2: l-Tetrahydropalmatine's inhibitory effects on key signaling pathways.
Conclusion
The comparative analysis of l-Isocorypalmine and l-tetrahydropalmatine reveals significant differences in their pharmacological profiles, primarily driven by their distinct interactions with dopamine receptors. l-ICP's higher affinity and dual-action as a D1 partial agonist and D2 antagonist suggest a potential for a more nuanced modulation of the dopaminergic system, which could be advantageous in therapeutic applications requiring a balanced approach, such as in the treatment of addiction. In contrast, l-THP's broader antagonistic profile at dopamine and other receptors, coupled with its influence on key intracellular signaling pathways, underscores its potential in conditions with inflammatory and proliferative components. This guide provides a foundational comparison to aid researchers in the strategic design of future studies and the development of novel therapeutics based on these promising natural compounds.
References
- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
Unveiling the Receptor Selectivity of (+)-Isocorypalmine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of (+)-Isocorypalmine ((+)-ICP), a bioactive alkaloid, with a focus on its interaction with various alkaloid receptors. Experimental data is presented to delineate its binding affinity and functional activity, offering valuable insights for drug discovery and development programs.
Executive Summary
This compound, also known as l-Isocorypalmine (l-ICP), demonstrates a high affinity and selectivity for dopamine (B1211576) receptors. Extensive screening reveals minimal to no cross-reactivity with a broad panel of other neurotransmitter receptors, including serotonin (B10506) and adrenergic receptors, at pharmacologically relevant concentrations. This profile suggests that (+)-ICP's therapeutic effects are likely mediated primarily through the dopaminergic system.
Receptor Binding Profile of this compound
Quantitative analysis of this compound's binding affinity reveals a distinct preference for dopamine receptor subtypes. The affinity, represented by the inhibition constant (Ki), is highest for D1 and D5 receptors, followed by a moderate affinity for D2, D3, and D4 receptors.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |
| Dopamine | D1 | 5.1 - 6.2[1] | Partial Agonist[1] |
| D2 | 41.8[1] | Antagonist[1] | |
| D3 | 37.3[1] | Antagonist | |
| D4 | 77.4 | Antagonist | |
| D5 | 9.5 | Partial Agonist | |
| Serotonin | Various Subtypes | No significant binding observed at 10 µM | Not Applicable |
| Adrenergic | Various Subtypes | No significant binding observed at 10 µM | Not Applicable |
| Opioid | Mu, Delta, Kappa | No significant binding observed at 10 µM | Not Applicable |
| GABA | GABA-A | No significant binding observed at 10 µM | Not Applicable |
| Histamine | H1, H2, H3, H4 | No significant binding observed at 10 µM | Not Applicable |
| Muscarinic | M1, M2, M3, M4, M5 | No significant binding observed at 10 µM | Not Applicable |
| NMDA | MK-801 site | No significant binding observed at 10 µM | Not Applicable |
Table 1: Comparative binding affinities and functional activities of this compound at various alkaloid receptors.
A comprehensive screening of this compound against a panel of over 40 pharmacological targets, including various serotonin and norepinephrine (B1679862) receptors, showed no significant binding at a concentration of 10 μM. This indicates a high degree of selectivity for dopamine receptors and a low potential for off-target effects mediated by these other receptor systems.
Signaling Pathways
The interaction of this compound with dopamine receptors initiates distinct intracellular signaling cascades. As a partial agonist at D1 and D5 receptors, it stimulates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). Conversely, as an antagonist at D2, D3, and D4 receptors, it blocks the inhibitory effect of dopamine on adenylyl cyclase, which is mediated by the Gi alpha subunit (Gαi).
Experimental Protocols
The binding affinities and functional activities presented in this guide were determined using standard pharmacological assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated.
-
Incubation: Membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Assays: cAMP Accumulation and [35S]GTPγS Binding
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
cAMP Accumulation Assay (for Gs and Gi-coupled receptors):
This assay measures the ability of a compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP), a key second messenger.
[35S]GTPγS Binding Assay (for G-protein activation):
This assay measures the activation of G-proteins, an early event in GPCR signaling, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Protocol Outline:
-
Membrane Preparation: Cell membranes containing the receptor and associated G-proteins are prepared.
-
Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Filtration: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is measured.
-
Data Analysis: An increase in [35S]GTPγS binding indicates G-protein activation (agonism).
Conclusion
The available experimental evidence strongly indicates that this compound is a selective ligand for dopamine receptors, with partial agonist activity at D1-like receptors and antagonist activity at D2-like receptors. Its lack of significant cross-reactivity with a wide range of other alkaloid receptors, including those for serotonin and norepinephrine, underscores its potential as a targeted therapeutic agent for conditions involving dysregulation of the dopaminergic system. Further research into its in vivo pharmacology and therapeutic efficacy is warranted.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of (+)-Isocorypalmine and its structurally related alkaloids, including l-tetrahydropalmatine, palmatine, and allocryptopine. The information presented herein is curated from preclinical studies to facilitate further research and drug development in the field of neuroprotection.
Introduction
Ischemic stroke and neurodegenerative diseases represent a significant global health burden, necessitating the development of effective neuroprotective agents. A promising class of compounds is the isoquinoline (B145761) alkaloids, naturally occurring molecules with diverse pharmacological activities. This compound, a mono-demethylated analog of l-tetrahydropalmatine, has emerged as a compound of interest. This guide compares its neuroprotective profile with that of its parent compound and other related alkaloids, focusing on their mechanisms of action and efficacy in preclinical models.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the neuroprotective and related pharmacological effects of this compound and its analogs. It is important to note that direct comparative studies across all compounds using identical experimental models are limited. Therefore, the data presented is a juxtaposition of findings from various independent studies.
Table 1: Comparative in vitro Dopamine (B1211576) Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Citation |
| This compound | 5.1-6.2 | 41.8 | 37.3 | 77.4 | 9.5 | [1] |
| l-tetrahydropalmatine | ~150 | >1000 | >1000 | >1000 | ~300 | [1] |
Table 2: Comparative Neuroprotective Effects in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Dosage | Effect on Infarct Volume | Citation |
| l-tetrahydropalmatine | 12.5, 25, and 50 mg/kg | Dose-dependent reduction | [2] |
| Palmatine | 2 and 20 mg/kg | Significant reduction | [3] |
| Palmatine | 50 and 100 mg/kg | Dose-dependent reduction | [4] |
Table 3: Comparative in vitro Neuroprotective and Related Effects
| Compound | Cell Model | Stressor | Concentration | Effect | Citation |
| Allocryptopine-rich extract | Differentiated PC12 cells | H₂O₂ | Not specified | Suppressed intracellular ROS production (5.7-fold), reduced apoptotic cells (3.0-fold) |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these alkaloids are mediated through various signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets.
This compound and l-tetrahydropalmatine: Dopamine Receptor Modulation
This compound and l-tetrahydropalmatine primarily exert their effects through the dopaminergic system. This compound shows a higher affinity and broader spectrum of activity on dopamine receptors compared to l-tetrahydropalmatine. The modulation of these receptors is a key mechanism in their potential neuroprotective and psychoactive effects.
References
- 1. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine, a natural alkaloid, attenuates memory deficits and neuroinflammation in mice submitted to permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (+)-Isocorypalmine: A Guide for Laboratory Professionals
Disclaimer: Conflicting safety information exists for Isocorypalmine. While some sources do not classify it as hazardous, others indicate significant risks including flammability, toxicity, and corrosivity.[1] Therefore, a conservative approach, treating the substance as hazardous, is strongly recommended to ensure personnel safety and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[2][3][4]
This guide provides essential safety and logistical information for the proper disposal of (+)-Isocorypalmine, catering to researchers, scientists, and drug development professionals.
I. Hazard Assessment and Safety Data
Due to conflicting Safety Data Sheets (SDS), this compound should be handled as a hazardous substance. The primary hazards identified from available data include acute toxicity (if swallowed, in contact with skin, or inhaled), potential for causing severe skin burns and eye damage, and possible respiratory irritation.
Key Safety Information Summary:
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₃NO₄ | PubChem |
| Molecular Weight | 341.4 g/mol | PubChem |
| GHS Hazard Statements (Conservative Approach) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH402: Harmful to aquatic life | Sigma-Aldrich |
| Precautionary Statements (Conservative Approach) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/showerP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |
II. Proper Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse containers that held this compound with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
The first rinseate is considered hazardous and must be collected as liquid chemical waste. Subsequent rinses may also need to be collected depending on institutional policies.
-
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep containers tightly closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide them with a complete list of the waste chemicals for proper disposal profiling.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling (+)-Isocorypalmine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like (+)-Isocorypalmine is paramount. While specific hazard data for this compound is limited, it is classified as an isoquinoline (B145761) alkaloid. Therefore, adherence to stringent safety protocols similar to those for other potentially bioactive alkaloids is essential to minimize exposure and ensure a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various activities involving this compound, based on general best practices for handling chemical compounds of unknown toxicity.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Chemically resistant nitrile gloves (double-gloving recommended). | Required for all handling activities, including weighing, solution preparation, and disposal. |
| Body Protection | Disposable, solid-front laboratory gown with back closure and tight-fitting cuffs. Made of a non-absorbent material. | Required when there is any potential for skin contact or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses for splash risks. | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling powders, generating aerosols, or when working outside of a certified fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Keep away from incompatible materials.
2. Engineering Controls:
-
All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[1]
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.[2][3]
3. Handling and Experimental Procedures:
-
Donning PPE: Before beginning any work, put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye protection, and outer gloves.[1]
-
Weighing: To prevent the generation of dust, handle the solid compound carefully. Use anti-static weigh boats or weigh the material in a fume hood.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
4. Spill Management:
-
Immediate Actions: Alert others in the vicinity and evacuate the immediate area if necessary.[1]
-
Containment: For small spills, cover with an absorbent material from a chemical spill kit. For powders, gently cover with a damp absorbent pad to prevent aerosolization.
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area. All cleanup materials must be disposed of as hazardous waste.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Remove PPE in a manner that avoids self-contamination (e.g., outer gloves first, followed by gown, then inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compounds, solutions, contaminated PPE (gloves, gowns), and labware (pipette tips, vials), must be segregated into a clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Sharps Disposal: Needles and other sharp objects contaminated with this compound should be placed in a designated sharps container labeled for hazardous drug waste.
-
Final Disposal: Hazardous waste should be collected and disposed of by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
